molecular formula C7H11ClO3 B1604314 7-Chloro-2-oxoheptanoic acid CAS No. 874886-74-5

7-Chloro-2-oxoheptanoic acid

Cat. No. B1604314
M. Wt: 178.61 g/mol
InChI Key: ZJUYOWJXXHLBOO-UHFFFAOYSA-N
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Description

7-Chloro-2-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 . It is used in the synthesis of various pharmaceuticals and has industrial applications .


Synthesis Analysis

The synthesis of 7-Chloro-2-oxoheptanoic acid involves a Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution . This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of ethyl 7-chloro-2-oxoheptanoate . A subsequent condensation reaction and hydrolysis reaction on the crude product and a purifying agent of a hydrazine compound, and rectification, yields ethyl 7-chloro-2-oxoheptanoate .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-oxoheptanoic acid consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Chemical Reactions Analysis

The preparation of 7-Chloro-2-oxoheptanoic acid involves a Grignard reaction, followed by condensation and hydrolysis reactions .


Physical And Chemical Properties Analysis

7-Chloro-2-oxoheptanoic acid has a boiling point of 277.7ºC at 760 mmHg and a density of 1.213g/cm3 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, closely related to 7-Chloro-2-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984).

  • Ethyl 5-Oxoheptanoate Preparation : Ethyl 5-oxoheptanoate, another similar compound, serves as a precursor in various synthesis procedures, indicating a potential role for 7-Chloro-2-oxoheptanoic acid in similar applications (Chattopadhyay, Banerjee, & Sarma, 1979).

  • Stability and Decomposition Analysis : The stability and decomposition of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, a compound structurally related to 7-Chloro-2-oxoheptanoic acid, have been analyzed, suggesting potential research applications in stability studies of related compounds (Cheung et al., 2000).

  • Gas Chromatography Monitoring : Methyl 7-oxoheptanoate's preparation from cycloheptanone was monitored using gas chromatography, indicating the use of analytical techniques in the synthesis processes involving 7-Chloro-2-oxoheptanoic acid (Wakharkar et al., 1994).

  • Synthesis of Methyl or Ethyl 7-Oxoheptanoate : An improved method for synthesizing ethyl or methyl 7-oxoheptanoate, compounds similar to 7-Chloro-2-oxoheptanoic acid, highlights the advancements in synthetic methods for related compounds (Ballini, Marcantoni, & Petrini, 1991).

  • Mass Spectrometry Characterization : Monocarboxylic acids like 6-oxoheptanoic acid have been characterized using mass spectrometry, suggesting a methodology that could be applied to 7-Chloro-2-oxoheptanoic acid for detailed molecular analysis (Kanawati et al., 2007).

  • Synthesis of Ethyl 7-Chloro-2-oxoheptylate : Direct research on Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin and structurally similar to 7-Chloro-2-oxoheptanoic acid, demonstrates the compound's utility in pharmaceutical synthesis (Chen Xin-zhi, 2006).

  • Oxidation Catalysis Research : The oxidation of related compounds by dioxygen, catalyzed by vanadium-containing heteropolyanions, indicates possible catalytic applications for 7-Chloro-2-oxoheptanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).

  • Nucleophilic Acylation Studies : Research on nucleophilic acylation using disodium tetracarbonylferrate with compounds like Methyl 7-oxoheptanoate suggests potential methodologies for manipulating 7-Chloro-2-oxoheptanoic acid (Finke & Sorrell, 2003).

properties

IUPAC Name

7-chloro-2-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYOWJXXHLBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)C(=O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641301
Record name 7-Chloro-2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-oxoheptanoic acid

CAS RN

874886-74-5
Record name 7-Chloro-2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MG Vinogradov, LN Kalgorodova… - Russian chemical …, 1995 - Springer
… 2,3 According to the route developed by Merck, 4 the key intermediate in the synthesis of cilastatin is 7-bromo- or 7-chloro-2-oxoheptanoic acid (3), which is condensed …
Number of citations: 4 link.springer.com
S Sonavane, R Pagire, D Patil, U Pujari, R Nikam… - 2017 - academia.edu
… According to the original route developed by Merck,[5] the key intermediate in the synthesis of Cilastatin is 7-bromo- or 7-chloro-2-oxoheptanoic acid, which is condensed with dimethyl …
Number of citations: 2 www.academia.edu
S Sonavane, R Pagire, D Patil, U Pujari… - World Journal of …, 2017 - wjpsonline.com
… According to the original route developed by Merck,[5] the key intermediate in the synthesis of Cilastatin is 7-bromo- or 7-chloro-2-oxoheptanoic acid, which is condensed with dimethyl …
Number of citations: 2 wjpsonline.com
X Shi, X Chen - … UNIVERSITY-SCIENCES EDITION …, 2006 - ZHEJIANG UNIVERSITY PRESS
Number of citations: 0

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